
8-Ethyl-4-methylquinoline
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Overview
Description
8-Ethyl-4-methylquinoline is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. 8-Ethyl-4-methylquinoline has been synthesized and tested for its efficacy against various microbial strains. In a study involving several synthesized compounds, this compound demonstrated promising inhibition against tested microorganisms, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The biological activity of this compound has been explored in the context of cancer treatment. A study assessed its antiproliferative effects on various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). The findings indicated that this compound could inhibit cancer cell growth, pointing towards its potential utility in cancer therapies .
HIV Inhibition
Notably, this compound has been investigated for its role in inhibiting the Human Immunodeficiency Virus (HIV). Modifications to the structure of quinolines have led to the development of new classes of inhibitors targeting HIV reverse transcriptase. This highlights the compound's relevance in antiviral drug discovery .
Chemical Synthesis and Industrial Applications
Building Block for Synthesis
this compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structure allows for various substitution reactions, making it a versatile precursor in organic synthesis .
Reaction Type | Product Type | Description |
---|---|---|
Substitution | Quinoline Derivatives | Various substituted quinolines can be synthesized. |
Oxidation | Quinoline N-Oxides | Oxidation reactions yield valuable derivatives. |
Reduction | Dihydroquinolines | Reduction processes can produce dihydro derivatives. |
Toxicological Studies
While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological studies have indicated that certain quinoline derivatives may exhibit carcinogenic properties under specific conditions. For instance, 4-methylquinoline has shown potential carcinogenic effects in animal studies, raising concerns about the safety of related compounds .
Case Studies and Research Findings
Several studies have documented the biological activities and chemical properties of this compound:
- Antimicrobial Activity Study : In a controlled experiment, various concentrations of this compound were tested against microbial strains using the well diffusion method. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, establishing its potential as an antimicrobial agent .
- Anticancer Activity Assessment : A library of compounds including this compound was evaluated for antiproliferative activity across multiple cancer cell lines. The compound exhibited notable cytotoxicity, particularly against HeLa cells, suggesting further exploration for anticancer drug development .
Properties
Molecular Formula |
C12H13N |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
8-ethyl-4-methylquinoline |
InChI |
InChI=1S/C12H13N/c1-3-10-5-4-6-11-9(2)7-8-13-12(10)11/h4-8H,3H2,1-2H3 |
InChI Key |
VQWUHSRBAWSSEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC=N2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.